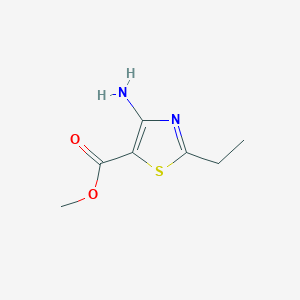

5-Thiazolecarboxylic acid, 4-amino-2-ethyl-, methyl ester

Description

Properties

IUPAC Name |

methyl 4-amino-2-ethyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-4-9-6(8)5(12-4)7(10)11-2/h3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEGDNGSRZILQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(S1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501255374 | |

| Record name | Methyl 4-amino-2-ethyl-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501255374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99967-79-0 | |

| Record name | Methyl 4-amino-2-ethyl-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99967-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-2-ethyl-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501255374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolecarboxylic acid, 4-amino-2-ethyl-, methyl ester typically involves the reaction of 2-ethyl-4-aminothiazole with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction conditions generally include:

Solvent: Anhydrous dichloromethane or tetrahydrofuran

Temperature: Room temperature to 0°C

Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarboxylic acid, 4-amino-2-ethyl-, methyl ester undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of nitro groups to amines.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its antimicrobial and antifungal properties . Research indicates that derivatives of thiazole compounds often exhibit significant activity against various pathogens, making them candidates for new antibiotic formulations. Additionally, studies have explored its anticancer potential , where it may inhibit enzymes involved in cancer cell proliferation .

Case Study: Anticancer Activity

A study conducted on thiazole derivatives demonstrated that certain modifications to the thiazole ring enhanced their cytotoxicity against cancer cell lines, suggesting that 5-thiazolecarboxylic acid derivatives could be further optimized for therapeutic use .

Agriculture

In agricultural applications, thiazole derivatives are used as plant growth regulators and fungicides . The unique chemical structure allows these compounds to interact with plant metabolic pathways, promoting growth or providing resistance against fungal infections .

Data Table: Agricultural Applications

| Application Type | Compound Type | Effect |

|---|---|---|

| Plant Growth Regulant | Thiazole Derivatives | Enhances growth rates |

| Fungicide | Thiazole-based Formulations | Reduces fungal infections |

Material Science

The compound's ability to form stable polymers makes it useful in the development of new materials. Its unique functional groups can be utilized in synthesizing polymers with specific properties, such as improved thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 5-Thiazolecarboxylic acid, 4-amino-2-ethyl-, methyl ester involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-thiazolecarboxylic acid, 4-amino-2-ethyl-, methyl ester (hereafter referred to as Compound A) with key analogs based on substituents, molecular properties, and reported applications:

*Molecular weight calculated based on formula.

Key Structural and Functional Differences:

Piperazinyl and aryl-ether substituents (e.g., 343375-62-2, 144060-92-4) introduce bulkier groups, likely influencing receptor binding but increasing metabolic instability .

Piperazine-containing derivatives (e.g., 343375-62-2) are common in CNS drugs, suggesting Compound A’s ethyl group could be optimized for similar targeting .

Synthetic Accessibility :

- The simpler analog (6633-61-0) is synthesized via cost-effective routes using thiourea and ethyl α-bromoketone, whereas Compound A may require specialized reagents for ethyl group introduction .

Biological Activity

5-Thiazolecarboxylic acid, 4-amino-2-ethyl-, methyl ester is a heterocyclic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine and agriculture, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound features a thiazole ring structure, which contributes to its unique chemical properties. The synthesis typically involves the reaction of 2-ethyl-4-aminothiazole with methyl chloroformate in the presence of a base like triethylamine. Key reaction conditions include:

- Solvent: Anhydrous dichloromethane or tetrahydrofuran

- Temperature: Room temperature to 0°C

- Reaction Time: 2-4 hours

This compound can be produced on an industrial scale using continuous flow reactors for enhanced yield and purity .

Antimicrobial Properties

Research indicates that compounds within the thiazole family exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiazolecarboxylic acids can inhibit various bacterial strains, including Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) as low as 0.06 µg/ml . The mechanism of action often involves interference with bacterial cell wall synthesis or enzyme inhibition.

Anticancer Potential

5-Thiazolecarboxylic acid derivatives have been explored for their anticancer properties. These compounds may inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis. For example, thiazole derivatives have been evaluated in vitro against cancer cell lines, demonstrating cytotoxic effects that warrant further investigation .

Anti-inflammatory Effects

Emerging evidence suggests that thiazole derivatives possess anti-inflammatory properties. A study highlighted the potential of certain thiazole compounds to reduce oxidative stress and inflammation markers in animal models of diabetes . This suggests a dual role in managing both metabolic disorders and inflammatory conditions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: Compounds may inhibit enzymes critical for microbial survival or cancer cell growth.

- Receptor Interaction: The thiazole ring can bind to specific receptors, modulating their activity.

The compound’s structural features allow it to form hydrogen bonds and interact with hydrophobic pockets in proteins, enhancing its biological efficacy .

Study on Antimicrobial Activity

A study conducted on a series of thiazole derivatives demonstrated potent activity against M. tuberculosis H37Rv. Among these, methyl 2-amino-5-benzylthiazole-4-carboxylate exhibited an MIC of 0.06 µg/ml, outperforming traditional antibiotics . This highlights the potential for developing new anti-tubercular agents based on thiazole scaffolds.

Research on Anti-diabetic Effects

In another study focusing on diabetes management, a novel thiazole derivative was shown to attenuate hyperglycemia and improve insulin sensitivity in diabetic rats. The compound's antioxidant properties contributed significantly to its protective effects against oxidative stress .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Findings |

|---|---|---|

| 2-Aminothiazole | Antimicrobial and anticancer | Effective against various bacterial strains |

| 4-Methylthiazole | Flavoring agent | Limited biological activity |

| Thiazole-4-carboxylic acid | Anti-inflammatory | Explored for potential therapeutic applications |

This compound stands out due to its unique combination of functional groups that confer distinct chemical reactivity and biological activity compared to other thiazole derivatives .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-amino-2-ethyl-5-thiazolecarboxylic acid methyl ester?

The synthesis of this compound typically involves multi-step reactions, starting with the formation of the thiazole ring. A common approach includes:

- Cyclocondensation : Reacting α-haloketones with thiourea derivatives to form the thiazole core. For example, coupling ethyl 2-bromoacetoacetate with nitriles under basic conditions generates substituted thiazole esters .

- Functionalization : Introducing the 4-amino group via nucleophilic substitution or reductive amination. Ethyl ester intermediates (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate) are hydrolyzed to carboxylic acids and further derivatized with methyl groups .

- Purification : Flash chromatography (e.g., using ethyl acetate/hexane gradients) or recrystallization ensures high purity .

Basic: How is structural characterization of this compound performed in academic research?

Key analytical techniques include:

- NMR Spectroscopy : - and -NMR to confirm the thiazole ring, ester group, and substituent positions (e.g., ethyl and amino groups) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., ) .

- X-ray Crystallography : Resolves spatial arrangement and hydrogen-bonding patterns, critical for understanding reactivity .

Basic: What in vitro assays are used to screen its biological activity?

Initial screening focuses on:

- Enzyme Inhibition : Dose-response assays against target enzymes (e.g., kinases or proteases) using fluorescence-based substrates .

- Receptor Binding : Radioligand displacement studies to measure affinity for receptors like GPCRs .

- Statistical Validation : Data analyzed via Student’s t-test () with triplicate experiments to ensure reproducibility .

Advanced: How can researchers resolve contradictions in reported enzyme inhibition data?

Contradictions may arise from assay variability or impurities. Strategies include:

- Standardized Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤1%) to minimize interference .

- Purity Verification : Use HPLC (>95% purity) and elemental analysis to exclude degradation products .

- Orthogonal Assays : Compare results across multiple methods (e.g., fluorescence, calorimetry) to confirm activity .

Advanced: What strategies improve the compound’s pharmacokinetic properties?

Optimization approaches include:

- Ester Hydrolysis : Replace the methyl ester with bioisosteres (e.g., amides) to enhance metabolic stability .

- Substituent Modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to modulate solubility and membrane permeability .

- Prodrug Design : Mask the amino group with labile protecting groups (e.g., acetyl) for controlled release .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives?

SAR studies leverage:

- Comparative Analysis : Test analogs with varied substituents (e.g., ethyl vs. methyl groups) to assess impact on activity .

- Molecular Docking : Simulate binding modes to identify critical interactions (e.g., hydrogen bonds with the thiazole nitrogen) .

- QSAR Modeling : Use computational tools to correlate electronic properties (e.g., Hammett constants) with bioactivity .

Advanced: How does the compound interact with biological targets at the molecular level?

Mechanistic studies employ:

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (e.g., , ) .

- Kinetic Assays : Measure inhibition constants () and catalytic turnover rates to distinguish competitive vs. non-competitive mechanisms .

- Mutagenesis : Modify target residues (e.g., catalytic site histidines) to confirm binding specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.